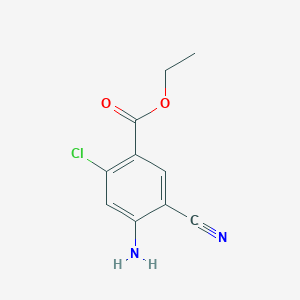

Ethyl 4-amino-2-chloro-5-cyanobenzoate

Description

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

ethyl 4-amino-2-chloro-5-cyanobenzoate |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6(5-12)9(13)4-8(7)11/h3-4H,2,13H2,1H3 |

InChI Key |

LCSSKICQRIBRRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-2-chloro-5-cyanobenzoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-amino-2-chloro-5-cyanobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Reduction: Formation of ethyl 4-amino-2-chloro-5-aminobenzoate.

Oxidation: Formation of ethyl 4-nitro-2-chloro-5-cyanobenzoate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-2-chloro-5-cyanobenzoate has been investigated for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting gastrointestinal disorders.

Case Study: Synthesis of Mosapride

Mosapride citrate, a selective serotonin 4 (5-HT4) receptor agonist used to treat functional dyspepsia, can be synthesized from intermediates that include this compound. The synthesis involves multiple steps, including acetylation and chlorination reactions, leading to high yields and purity of the final product .

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Acetylation of para-aminosalicylic acid | 80.2 |

| 2 | Ethylation | 71.7 |

| 3 | Chlorination | - |

| 4 | Hydrolysis | 96.7 |

The preparation method demonstrates advantages such as reduced pollution and energy consumption, making it suitable for large-scale industrial production .

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential use as a pesticide or herbicide. Its structural properties allow for interactions with biological systems, possibly affecting pest behavior or growth.

Research Findings

Studies have shown that derivatives of this compound exhibit significant growth inhibition in various pest species at concentrations around 10 μM . The optimization of these compounds is crucial for developing effective agricultural products.

| Compound | Growth Inhibition (%) | Concentration (μM) |

|---|---|---|

| Ethyl derivative A | >70% | 10 |

| Ethyl derivative B | >60% | 10 |

Material Science

This compound is also being studied for its applications in material science, particularly in the development of polymers and coatings. Its chemical structure allows it to act as a functional monomer in polymerization reactions.

Polymerization Studies

Research indicates that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength .

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Thermal Stability | X °C | Y °C |

| Mechanical Strength | A MPa | B MPa |

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-chloro-5-cyanobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the cyano and amino groups allows for strong interactions with the enzyme’s active site residues, leading to effective inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-amino-2-chloro-5-cyanobenzoate and analogous benzoate derivatives:

Research Findings and Functional Insights

Physicochemical Properties

- Lipophilicity: Ethyl 4-amino-5-chloro-2-methoxybenzoate (logP ≈ 2.1) is more lipophilic than this compound (logP ≈ 1.7) due to the methoxy group, enhancing membrane permeability .

- Thermal Stability: The cyano group in this compound contributes to higher thermal stability (decomposition >250°C) compared to Ethyl 4-cyanobenzoate (decomposition ~200°C) .

Biological Activity

Ethyl 4-amino-2-chloro-5-cyanobenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological mechanisms, applications in various fields, and relevant research findings.

- Molecular Formula : C10H9ClN2O2

- Molecular Weight : 224.64 g/mol

- Structure : The compound contains a chloro group, an amino group, and a cyano group attached to a benzoate structure, which contributes to its reactivity and biological interactions.

This compound acts primarily as an enzyme inhibitor. The presence of the amino and cyano groups allows it to bind effectively to the active sites of various enzymes, inhibiting their catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit several enzymes involved in critical biological pathways. For instance:

- Kinase Inhibition : Studies have shown that derivatives of this compound exhibit inhibitory effects on kinases, which are vital for cellular signaling and regulation. The structure-activity relationship (SAR) suggests that modifications can enhance selectivity and potency against specific kinases .

Antiviral Activity

This compound has been explored for its antiviral properties. It has shown potential as an inhibitor against various viral infections, possibly by interfering with viral replication processes .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. It demonstrated inhibitory activity against the hexokinase enzyme in Trypanosoma brucei, suggesting its potential use in treating diseases like sleeping sickness .

Research Findings

Case Studies

- Antiviral Efficacy : A study highlighted that certain analogues of this compound exhibited significant antiviral activity against human adenoviruses, with low cytotoxicity levels, making them promising candidates for further development .

- Antiparasitic Development : Another investigation focused on optimizing the compound's structure to enhance its efficacy against Leishmania major. The results indicated that specific modifications could lead to improved potency against both T. brucei and Leishmania species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.